4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound. It features a unique structure comprising various functional groups, including a fluorine atom, a methyl group, and a sulfonamide moiety. This compound can act as a potential pharmacological agent or an intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step organic reactions:
Formation of the Pyrroloquinoline Backbone: : Starting with a quinoline derivative, the formation of the pyrroloquinoline backbone can involve cyclization reactions, often using acid or base catalysts.
Introduction of the Fluorine Atom: : This is usually achieved through fluorination reactions, possibly using reagents like N-fluorobenzenesulfonimide.
Sulfonamide Formation: : The incorporation of the sulfonamide group typically involves sulfonyl chlorides reacting with amines under basic conditions.
Industrial Production Methods
Industrially, the process might be scaled up using optimized reaction conditions to ensure high yields and purity. This often involves high-pressure reactors and continuous flow techniques to handle large volumes of reactants efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the pyrroloquinoline portion or the methyl group.
Reduction: : The reduction can occur at the sulfonamide group or other reducible sites in the molecule.
Substitution: : The fluorine atom and the methyl group can undergo nucleophilic substitutions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituting Reagents: : Nucleophiles like ammonia or thiols under basic or acidic conditions.
Major Products Formed
The products vary based on the type of reaction:
Oxidation: : Could lead to the formation of ketones or aldehydes.
Reduction: : May yield amines or alcohols.
Substitution: : Results in the replacement of functional groups with new groups.
Scientific Research Applications
This compound finds its use in several scientific domains:
Chemistry: : As a building block in organic synthesis for more complex molecules.
Biology: : Potential as a molecular probe due to its unique chemical structure.
Medicine: : Possible pharmacological applications owing to its ability to interact with biological targets.
Industry: : Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism depends on its application, but generally:
Molecular Targets: : It may interact with proteins or enzymes, inhibiting or modifying their activity.
Pathways Involved: : Could involve signal transduction pathways, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Compared to other sulfonamide-containing compounds:
Uniqueness: : The fluorine and pyrroloquinoline structure impart unique properties, such as increased lipophilicity or different metabolic pathways.
Similar Compounds: : Include other fluorinated sulfonamides or pyrroloquinoline derivatives, each varying slightly in their activity or application.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-11-8-15(3-4-16(11)19)25(23,24)20-14-9-12-2-5-17(22)21-7-6-13(10-14)18(12)21/h3-4,8-10,20H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJXKWEAAZEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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